TAAR1 Target Engagement: Negative Selectivity vs. Potent Agonist Comparators
In a BRET-based cAMP accumulation assay using human TAAR1 expressed in HEK293 cells, 2,2-dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one (CHEMBL3628706) exhibited an EC₅₀ > 10,000 nM, effectively indicating no measurable agonist activity [1]. By contrast, potent TAAR1 agonists identified in the same assay format achieve EC₅₀ values in the low nanomolar range (e.g., 0.6–65 nM) [2]. This negative result provides valuable selectivity information: the compound does not activate TAAR1-coupled cAMP signaling, distinguishing it from anilino-substituted scaffolds that exhibit trace amine receptor activity.
| Evidence Dimension | TAAR1 agonist activity (cAMP accumulation) |
|---|---|
| Target Compound Data | EC₅₀ > 10,000 nM |
| Comparator Or Baseline | Potent TAAR1 agonists in same assay: EC₅₀ = 0.6–65 nM (CHEMBL1182312, CHEMBL5077361) |
| Quantified Difference | >150-fold less potent than weakest comparator agonist |
| Conditions | Human TAAR1/HEK293 cells, BRET assay, 20 min incubation |
Why This Matters
For researchers screening against GPCR panels, this compound serves as a useful negative control or scaffold that lacks TAAR1 liability, unlike structurally related aniline-bearing agonists.
- [1] BindingDB Entry BDBM50227351, CHEMBL3628706. EC₅₀ > 10,000 nM at human TAAR1. Assay: Agonist activity at human TAAR1 expressed in HEK293 cells assessed as cAMP accumulation after 20 mins by BRET assay. View Source
- [2] BindingDB Entries BDBM109573 (EC₅₀ = 0.6 nM at rat TAAR1) and BDBM50581613 (EC₅₀ = 65 nM at human TAAR1). Comparative TAAR1 agonist data from recombinant cell-based assays. View Source
